3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one belongs to a class of compounds known as imidazotriazinones. [ [] https://www.semanticscholar.org/paper/839d9f01250a7f804cf55c7f4a65969ee2e91007 ] This compound has been researched primarily for its potential cardiovascular and urogenital applications due to its ability to inhibit PDE enzymes.
The synthesis of 3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one and its related compounds (represented by general formula I) is described in detail in a patent focusing on 2-(sulfamoyl-substituted phenyl)-3H-imidazo(5,1-f)(1,2,4)triazin-4-ones. [ [] https://www.semanticscholar.org/paper/839d9f01250a7f804cf55c7f4a65969ee2e91007 ] The specific synthetic route for this particular compound is not explicitly provided, but the patent outlines a general procedure for synthesizing the class of molecules it belongs to.
3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one acts as a phosphodiesterase (PDE) inhibitor. [ [] https://www.semanticscholar.org/paper/839d9f01250a7f804cf55c7f4a65969ee2e91007 ] PDEs are enzymes responsible for breaking down cyclic nucleotides like cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an increase in intracellular cGMP levels. Increased cGMP levels can have various effects depending on the tissue and specific PDE isoforms involved.
The patent highlights the compound's potency and selectivity for PDEs that metabolize cGMP, particularly PDE-I, PDE-II, and PDE-V. [ [] https://www.semanticscholar.org/paper/839d9f01250a7f804cf55c7f4a65969ee2e91007 ] The patent also mentions a closely related compound (Ia) with an IC50 value of 1 nM for PDE-V inhibition, indicating the potential for high potency within this class of compounds.
The primary applications explored for 3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one stem from its ability to inhibit PDE enzymes, particularly those related to cGMP metabolism. This suggests potential roles in cardiovascular and urogenital systems. [ [] https://www.semanticscholar.org/paper/839d9f01250a7f804cf55c7f4a65969ee2e91007 ]
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: